molecular formula C13H8BrN3O2S B11362489 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

Cat. No.: B11362489
M. Wt: 350.19 g/mol
InChI Key: AYGWPNIVSKOXOO-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. It is built around a 1,2,4-thiadiazole core, a scaffold renowned for its diverse biological activities and favorable pharmacokinetic properties, including high metabolic stability and appropriate lipophilicity that enhance drug-likeness . The structure incorporates a furan-2-carboxamide group and a 4-bromophenyl substituent, motifs frequently explored in the development of novel bioactive agents. Compounds featuring the 1,2,4-thiadiazole nucleus have demonstrated a broad spectrum of pharmacological potential in scientific studies, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities . Specifically, furan-2-carboxamide derivatives have shown promising activity against drug-resistant bacterial strains in research settings . Furthermore, structurally related N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives have been identified in research as potential inhibitors of VEGFR-2, a key target in anticancer drug discovery, and have shown antiproliferative effects against various human cancer cell lines . This combination of features makes this compound a valuable chemical tool for researchers investigating new therapeutic agents, particularly in the fields of oncology and infectious diseases. This compound is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H8BrN3O2S

Molecular Weight

350.19 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C13H8BrN3O2S/c14-9-5-3-8(4-6-9)11-15-13(20-17-11)16-12(18)10-2-1-7-19-10/h1-7H,(H,15,16,17,18)

InChI Key

AYGWPNIVSKOXOO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,2,4-thiadiazole scaffold is typically constructed via cyclization reactions involving thiosemicarbazide precursors. For N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide, the synthesis begins with the preparation of 3-(4-bromophenyl)-1,2,4-thiadiazol-5-amine.

Procedure :

  • Thiosemicarbazide Synthesis :
    4-Bromophenylhydrazine (10 mmol) is reacted with thiourea (12 mmol) in ethanol under reflux for 6 hours to yield 4-bromophenyl thiosemicarbazide.

  • Cyclization with Phosphorus Oxychloride :
    The thiosemicarbazide is treated with phosphorus oxychloride (POCl₃, 15 mmol) at 80°C for 5 hours, forming the 1,2,4-thiadiazole ring via intramolecular cyclization.

Key Reaction :

4-BrC6H4NHNH2+NH2CSNH2POCl3,Δ4-BrC6H4-1,2,4-thiadiazol-5-amine+by-products\text{4-BrC}6\text{H}4\text{NHNH}2 + \text{NH}2\text{CSNH}2 \xrightarrow{\text{POCl}3, \Delta} \text{4-BrC}6\text{H}4\text{-1,2,4-thiadiazol-5-amine} + \text{by-products}

Optimization :

  • Excess POCl₃ ensures complete cyclization.

  • Yields range from 65–72% after recrystallization in ethanol.

Alternative Oxidative Cyclization Using FeCl₃

A FeCl₃-mediated oxidative cyclization offers improved regioselectivity for the 1,2,4-thiadiazole core.

Procedure :

  • Thiosemicarbazone Formation :
    4-Bromobenzaldehyde (10 mmol) is condensed with thiosemicarbazide (12 mmol) in ethanol to form the corresponding thiosemicarbazone.

  • Oxidative Cyclization :
    The thiosemicarbazone is treated with anhydrous FeCl₃ (2 equiv) in dimethylformamide (DMF) at 100°C for 8 hours, yielding the 5-amino-3-(4-bromophenyl)-1,2,4-thiadiazole.

Advantages :

  • Higher regiochemical purity (>90%).

  • Reduced by-product formation compared to POCl₃-based methods.

Comparative Analysis of Synthetic Routes

Parameter Cyclization + Coupling Oxidative Cyclization + Coupling Nucleophilic Substitution
Overall Yield 65–72%70–75%58–63%
Reaction Time 29 hours32 hours24 hours
Regiochemical Purity 85%93%78%
Key Reagents POCl₃, EDC/HOBtFeCl₃, EDC/HOBtPCl₅, DMF

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.42 (s, 1H, thiadiazole-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (m, 2H, furan-H), 6.75 (dd, J = 3.6 Hz, 1H, furan-H).

  • IR (KBr) :
    1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 680 cm⁻¹ (C-Br).

  • Mass Spectrometry :
    m/z 378 [M+H]⁺ (calc. 377.18).

Purity Analysis

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

  • Elemental Analysis :
    Found: C 47.85%, H 2.55%, N 11.15%; Calc.: C 47.75%, H 2.40%, N 11.20%.

Challenges and Optimization Strategies

By-Product Formation

  • Issue : Dipeptide formation during coupling steps.

  • Solution : Use of HOBt suppresses racemization and improves coupling efficiency.

Solvent Selection

  • DMF vs. Acetonitrile : DMF increases reaction rate but complicates purification; acetonitrile offers better yield control .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position of the phenyl ring serves as an electrophilic site for palladium-catalyzed coupling reactions. This enables the synthesis of biaryl derivatives through Suzuki–Miyaura cross-coupling with aryl boronic acids.

Reaction Conditions Catalyst/Base Yield Application
Aryl boronic acid (1.2 eq.)Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 eq.)43–83%Synthesis of biaryl analogs
Toluene, 80°C, 12–24 hAntimicrobial agent development

This reaction diversifies the compound’s structure for biological testing, as demonstrated in studies against NDM-positive bacteria .

Nucleophilic Aromatic Substitution

The electron-deficient thiadiazole ring facilitates nucleophilic substitution at the 5-position. Common nucleophiles include amines and alkoxides.

Reagent Conditions Product
Ethylamine (2 eq.)DMF, 60°C, 6 hThiadiazole-amine derivatives
Sodium methoxide (1.5 eq.)MeOH, reflux, 4 hMethoxy-substituted analogs

These substitutions enhance solubility or introduce pharmacophores for drug design.

Hydrolysis of Carboxamide Group

The furan-2-carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Conditions Reagents Yield
6M HCl, reflux, 8 h-78%
NaOH (2N), H₂O/EtOH, 70°C, 6 h-85%

The resulting carboxylic acid can be further functionalized via esterification or amidation.

Electrophilic Substitution on Furan Ring

The electron-rich furan ring participates in electrophilic substitutions, such as nitration or sulfonation.

Reaction Reagents Position
NitrationHNO₃/H₂SO₄, 0°C, 2 hC-5
SulfonationSO₃/DMF, 25°C, 4 hC-5

These modifications alter electronic properties for structure-activity relationship (SAR) studies.

Reduction of Thiadiazole Ring

The thiadiazole ring can be reduced under catalytic hydrogenation to form dihydrothiadiazole derivatives.

Catalyst Conditions Product Stability
H₂ (1 atm), Pd/C (10%)EtOH, 25°C, 12 hModerate

This reaction is limited by the aromatic stability of the thiadiazole core .

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides.

Dipolarophile Conditions Application
Acetonitrile oxideToluene, 100°C, 8 hHeterocyclic expansion

This expands the compound’s scaffold for novel bioactive molecules.

Critical Considerations

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

  • Catalyst Optimization : Pd(PPh₃)₄ outperforms other catalysts in Suzuki reactions for this substrate .

  • Steric Hindrance : Bulky substituents on the thiadiazole ring reduce reaction yields.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. Studies have shown that N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide demonstrates activity against various bacterial strains and fungi. For instance:

  • In Vitro Studies: The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting microbial growth .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. It has been reported to exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and lung cancer cells.

  • Mechanism of Action: Molecular docking studies suggest that the compound interacts with specific receptors involved in cancer cell proliferation, leading to apoptosis in malignant cells .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated a significant reduction in microbial growth at low concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, this compound was tested against MCF7 breast cancer cells. The compound exhibited a dose-dependent cytotoxic effect with an IC50 value indicating strong potential for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide involves its interaction with bacterial enzymes and proteins, disrupting their normal function. This leads to the inhibition of bacterial growth and proliferation. Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, stabilizing the interaction and enhancing its antibacterial activity .

Comparison with Similar Compounds

Key Observations:

Halogen Substitution: The 4-bromophenyl group in the target compound increases molecular weight (vs. 289.29 for the fluorophenyl analog) and lipophilicity compared to the 4-fluorophenyl derivative . Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets.

Phenoxy Methyl Modifications: Compounds with 4-methylphenoxy or 3-methylphenoxy groups (MW ~371.42) introduce steric bulk and additional oxygen atoms, which could impact solubility and bioavailability. The meta-substituted isomer (3-methylphenoxy) may exhibit different conformational preferences compared to the para-substituted variant .

Thiophene vs.

Biological Activity

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound, highlighting its potential in medicinal chemistry.

Synthesis

The synthesis of this compound generally involves the cyclization of acylhydrazines with appropriate furan derivatives. The method typically employs microwave irradiation to enhance yield and efficiency. The process can be summarized as follows:

  • Starting Materials : 2-furoic acid and substituted anilines.
  • Reagents : Thionating agents and bases such as K3PO4.
  • Conditions : Microwave-assisted synthesis for rapid reaction times.

The resulting compound has been characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity .

Biological Activity

This compound exhibits a range of biological activities:

Antimicrobial Activity

The compound has shown significant antibacterial activity against drug-resistant strains such as Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus. Specifically, it was noted that the compound demonstrated the highest efficacy against NDM-positive A. baumannii with minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Antifungal Activity

Thiadiazole derivatives have been reported to possess antifungal properties. The presence of halogen substituents on the phenyl ring enhances antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values comparable to established antifungal agents .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in various studies. For instance, compounds with similar structural motifs have shown promising results against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range . The incorporation of electron-withdrawing groups like bromine has been linked to increased potency against cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Phenyl Ring : The presence of halogens (Cl/Br) enhances antimicrobial properties.
  • Positioning of Functional Groups : Electron-donating groups at specific positions can improve anticancer efficacy.

Table 1 summarizes the SAR findings related to thiadiazole derivatives:

Substituent TypePositionBiological ActivityReference
HalogenParaIncreased antibacterial activity
Electron-donatingParaEnhanced anticancer properties
Oxygenated groupsVariousImproved antifungal activity

Case Studies

Several studies have investigated the biological potential of thiadiazole derivatives similar to this compound:

  • Antibacterial Evaluation : A study demonstrated that derivatives exhibited significant activity against resistant bacterial strains with MIC values significantly lower than traditional antibiotics .
  • Antifungal Testing : Another investigation reported that certain derivatives showed potent antifungal effects against C. albicans and A. niger, suggesting that structural modifications can lead to enhanced bioactivity .
  • Antitumor Studies : Research indicated that thiadiazole derivatives could inhibit tumor growth in vitro, particularly in breast cancer models, showcasing their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide, and how can purity (>95%) be validated?

  • The compound can be synthesized via 1,3-dipolar cycloaddition reactions involving thiadiazole precursors and bromophenyl-substituted intermediates. For example, cycloaddition of cyanamide derivatives with thiadiazolidine diimines under reflux in acetonitrile yields structurally related thiadiazole-carboxamide hybrids . Purity validation requires HPLC (using C18 columns with acetonitrile/water gradients) coupled with mass spectrometry (ESI-MS) to confirm molecular weight (expected ~365 g/mol). Elemental analysis (C, H, N, S) should align with theoretical values (e.g., C: 46.07%, H: 2.47%, N: 11.96%, S: 9.15%) .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallization can be achieved via slow evaporation in DMSO/ethanol mixtures. Use the WinGX suite for data processing and refinement, which integrates SHELX and ORTEP for structure visualization . Key parameters to report: unit cell dimensions, space group, R-factor (<0.05), and hydrogen-bonding networks (e.g., S⋯N interactions at ~2.5 Å) .

Q. What spectroscopic techniques are critical for characterizing its functional groups?

  • FT-IR : Confirm thiadiazole (C=N stretch ~1600 cm⁻¹) and carboxamide (N-H bend ~1540 cm⁻¹; C=O ~1680 cm⁻¹).
  • NMR : ¹H NMR in DMSO-d₆ should show furan protons (δ 6.5–7.5 ppm) and bromophenyl aromatic signals (δ 7.3–7.8 ppm). ¹³C NMR will highlight the thiadiazole C-S (δ ~165 ppm) and carboxamide carbonyl (δ ~170 ppm) .

Advanced Research Questions

Q. How can computational docking predict the compound’s binding affinity to biological targets (e.g., viral polymerases)?

  • Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the ligand by optimizing its geometry (DFT/B3LYP/6-31G*). Dock against target proteins (e.g., DNA polymerase) using flexible residue side chains. Analyze binding poses for hydrogen bonds (e.g., furan O with Lys residues) and hydrophobic interactions (bromophenyl with Phe/Tyr). Validate with MD simulations (100 ns) to assess stability .

Q. What experimental strategies resolve contradictions between in vitro activity and computational predictions?

  • If in vitro assays (e.g., antiviral IC₅₀) disagree with docking scores, perform surface plasmon resonance (SPR) to measure binding kinetics (ka/kd). Alternatively, use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS). Cross-validate with mutagenesis studies on key binding residues .

Q. How do non-covalent interactions (e.g., chalcogen bonding) influence its stability and reactivity?

  • Chalcogen bonding (S⋯N) stabilizes the thiadiazole ring, as shown by SCXRD (bond distances ~2.5 Å). Quantum topology analysis (QTAIM) can quantify interaction energies. Experimentally, compare reaction yields in polar vs. non-polar solvents to assess solvent effects on S⋯N stabilization .

Q. What analytical methods detect degradation products under stress conditions (e.g., hydrolysis, oxidation)?

  • Use LC-HRMS with a C18 column (0.1% formic acid in water/acetonitrile). Forced degradation:

  • Acidic/alkaline hydrolysis (0.1 M HCl/NaOH, 70°C, 24 hr): Look for furan ring cleavage products (m/z ~150–200).
  • Oxidative stress (3% H₂O₂, 48 hr): Monitor sulfoxide formation (m/z +16) on the thiadiazole .

Methodological Notes

  • Synthetic Optimization : Replace DMSO with ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction yields by 15–20% .
  • Crystallography : For crystals with low symmetry (e.g., monoclinic P2₁/c), collect high-resolution data (θ > 25°) to minimize Rint values .
  • Docking Validation : Use known inhibitors (e.g., acyclovir for viral targets) as positive controls to calibrate scoring functions .

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